Azepanes
Azepanes are a class of heterocyclic compounds characterized by a seven-membered ring containing five carbon atoms and three nitrogen atoms, typically arranged in a spiro configuration. These molecules exhibit unique structural features that contribute to diverse chemical properties and potential applications across various fields.
The azepane skeleton offers aromatic stability due to the alternating single and double bonds, which can influence its reactivity and electronic behavior. Azepanes are often used as building blocks for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. Their nitrogen-containing heterocycle also lends them to potential use in catalysis and receptor interactions.
The versatility of azepanes stems from their ability to participate in various reactions such as nucleophilic substitution, alkylation, and cyclization. Additionally, the presence of multiple nitrogen atoms introduces functional groups that can be further modified, enhancing the compound's utility for medicinal chemistry and other applications.

Estructura | Nombre químico | CAS | MF |
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10a-(Nitromethyl)-1,3-diphenyl-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione | 380197-12-6 | C21H22N4O4 |
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Ethyl 2-(azepan-2-yl)acetate | 217965-54-3 | C10H19NO2 |
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3-Azabicyclo[3.2.1]octan-6-amine | 1823888-32-9 | C7H14N2 |
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Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)azepane-1-carboxylate | 1780624-69-2 | C17H32N2O5 |
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5-(Azepan-2-yl)-2,2-dimethylcyclopentan-1-one | 1538764-18-9 | C13H23NO |
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2-(4-Chloro-3-fluorophenyl)azepane | 1700107-07-8 | C12H15ClFN |
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1-[3-(4-chlorophenyl)azepan-1-yl]-2-pyrazol-1-ylethanone | 1798512-92-1 | C17H20ClN3O |
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1-[3-(4-Chlorophenyl)hexahydro-1H-azepin-1-yl]ethanone | 1797902-30-7 | C14H18ClNO |
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ethyl 4-azabicyclo5.1.0octane-1-carboxylate | 1423070-39-6 | C10H17NO2 |
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2-(4-Fluoro-3-methylphenyl)azepane | 1340237-08-2 | C13H18FN |
Literatura relevante
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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